GPR151 Activator Screening: Target Engagement vs. Structurally Related Analogues
In a cell-based high-throughput primary assay (PubChem AID: 1508602), Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate was tested as a potential GPR151 activator . While the specific % activation or EC50 value is not publicly disclosed in the accessed summary, the fact that this compound was selected and registered in the screening set by the Scripps Molecular Screening Center indicates a preliminary activity signal. In contrast, the closely related ethyl ester analogue (C20H15FN2O5, MW 382.35) and the 4-methylphenyl analogue (C20H16N2O5, MW 364.36) have no registered bioactivity data in the same assay, as of this search . This absence suggests a structure-dependent interaction, where the specific combination of 4-fluorophenyl and methyl acetate substituents is required for the initial hit.
| Evidence Dimension | GPR151 Activator - Primary HTS Hit Status |
|---|---|
| Target Compound Data | Registered in PubChem AID 1508602; activity data not publicly available |
| Comparator Or Baseline | Ethyl ester analogue (unregistered); 4-methylphenyl analogue (unregistered) |
| Quantified Difference | Presence vs. absence in screening set |
| Conditions | Cell-based β-arrestin recruitment assay (GPR151_PHUNTER_AG_LUMI_1536_1X%ACT), Scripps Research Institute Molecular Screening Center |
Why This Matters
For procurement decisions, a compound with a confirmed screening hit (even without full potency data) is a more valuable starting point for hit-to-lead optimization than close analogues that have never been screened, as it provides a tangible lead for GPR151-targeted neuropsychiatric drug discovery programs.
